molecular formula C9H11NO2 B175168 4-Methoxy-3,5-dimethylpicolinaldehyde CAS No. 110464-72-7

4-Methoxy-3,5-dimethylpicolinaldehyde

Cat. No. B175168
M. Wt: 165.19 g/mol
InChI Key: NDJIJFXLFOPISB-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylpicolinaldehyde is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known as Esomeprazole Impurity 96 .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3,5-dimethylpicolinaldehyde consists of a pyridine ring with two methyl groups, a methoxy group, and an aldehyde group .


Physical And Chemical Properties Analysis

4-Methoxy-3,5-dimethylpicolinaldehyde has a predicted boiling point of 271.4±35.0 °C and a predicted density of 1.094±0.06 g/cm3 . It should be stored at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

4-Methoxy-3,5-dimethylpicolinaldehyde and its derivatives play a crucial role in the synthesis of various organic compounds. One notable application is in the synthesis of 4-Methoxysalicylaldehyde, a compound with industrial relevance in the preparation of organic compounds, drugs, and therapeutic agents. This synthesis process involves selective monomethylation of 2,4-dihydroxybenzaldehyde, presenting a method that yields a higher production rate and uses cheaper reagents compared to traditional methods (Jin, Zhang, Yan, & Ma, 2012).

Furthermore, the molecular structure of compounds containing 4-methoxy groups has been extensively studied. For instance, in (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, the 4-methoxy group exhibits a specific torsion angle, indicating its spatial orientation in the compound. This detailed structural information can be crucial for understanding the reactivity and potential applications of these compounds (Jasinski, Butcher, Mayekar, Narayana, & Yathirajan, 2007).

Photophysics and Photochemistry

4-Methoxy-3,5-dimethylpicolinaldehyde derivatives also exhibit interesting photophysical and photochemical properties. For instance, derivatives of p-Hydroxyphenacyl with 3-methoxy or 3,5-dimethoxy substituents have been studied for their potential in extending the absorption range of the pHP chromophore. This property is significant for applications involving irradiation and release of amino acids, where the rate constants and appearance efficiencies play a crucial role. The photoproducts formed through the pHP excited triplet primarily include products of photoreduction and photohydrolysis, showcasing the complex photochemical behavior of these compounds (Conrad, Givens, Weber, & Kandler, 2000).

Pharmaceutical and Therapeutic Research

In the pharmaceutical and therapeutic domains, 4-Methoxy-3,5-dimethylpicolinaldehyde derivatives have been implicated in the synthesis of potential pharmaceuticals. For example, compounds like 4-(2-Pyrrolyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl) exhibit properties relevant to Ca2+ antagonistic activity in L-type voltage-gated channels. Such compounds are being investigated for their potential use as antiarrhythmic pharmaceuticals, highlighting the significance of the 4-methoxy moiety in contributing to the biological activity of these molecules (Holt & Caignan, 2000).

Safety And Hazards

4-Methoxy-3,5-dimethylpicolinaldehyde is classified as an irritant . It should not be released into the environment and should be stored in suitable, closed containers for disposal .

properties

IUPAC Name

4-methoxy-3,5-dimethylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJIJFXLFOPISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630348
Record name 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3,5-dimethylpicolinaldehyde

CAS RN

110464-72-7
Record name 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(4-methoxy-3,5-dimethyl-pyridin-2-yl)methanol (Tokyo Kasei Kogyo Co., Ltd.) (300 mg) was dissolved in chloroform (15 ml) and added with manganese dioxide (chemically processed product) (3.00 g), followed by stirring for 3 hours. After completion of the reaction, the solution was filtrated through Celite and the solvent was then distilled off, thereby obtaining the subject compound (297 mg) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Albert, C Engelhard - Analytical chemistry, 2012 - ACS Publications
Ambient desorption/ionization mass spectrometry (ADI-MS) is an attractive method for direct analysis with applications in homeland security, forensics, and human health. For example, …
Number of citations: 90 pubs.acs.org

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